1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC20127903
Molecular Formula: C11H15FN4
Molecular Weight: 222.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15FN4 |
|---|---|
| Molecular Weight | 222.26 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C11H15FN4/c1-15-5-2-3-11(15)8-13-10-7-14-16(9-10)6-4-12/h2-3,5,7,9,13H,4,6,8H2,1H3 |
| Standard InChI Key | OUAMUZUJFIYARU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC=C1CNC2=CN(N=C2)CCF |
Introduction
1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The specific structure of this compound suggests potential interactions with biological targets that could lead to therapeutic effects.
Synthesis
The synthesis of 1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. Common methods include nucleophilic substitutions and condensation reactions. The specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Analytical techniques like thin-layer chromatography and high-performance liquid chromatography are typically employed to monitor the progress of these reactions.
Biological Activity and Potential Applications
Research indicates that compounds similar to 1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine exhibit various biological activities, including enzyme inhibition and modulation of signal transduction pathways. The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes |
| Signal Transduction Modulation | Ability to alter signaling pathways |
| Therapeutic Potential | Potential applications in drug development |
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine. These include:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine | Contains fluoroethyl group | Lacks pyrrolidine moiety |
| 1-methyl-1H-pyrazole | Contains methyl group | Lacks fluoroethyl group |
| 3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline | Fluorinated aniline derivative | Different functional groups |
The uniqueness of 1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine lies in its combination of dual functional groups, which provides distinct chemical and biological properties compared to similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume